8-Methyl-1,4-dioxaspiro[4.5]decan-7-one
Description
Context and Significance of Spiroketals in Organic Chemistry
Spiroketals are a class of bicyclic organic compounds where two rings are linked by a single common atom, which is a quaternary carbon that is also a ketal carbon. wikipedia.org This structural feature, where two heterocyclic rings share one central carbon, imparts a rigid, three-dimensional structure that is of great interest in various fields of chemistry. wikipedia.orgnih.gov
The significance of spiroketals stems largely from their widespread occurrence in nature. wikipedia.orgmdpi.com They are integral components of a vast array of natural products isolated from diverse sources such as insects, fungi, plants, and marine organisms. mdpi.comrsc.org Many of these naturally occurring spiroketals exhibit potent biological activities, including antibiotic, antifungal, antiparasitic, and antitumor properties. wikipedia.orgmdpi.comnih.gov For instance, the avermectins, a class of potent antiparasitic drugs, feature a complex spiroketal system crucial to their biological function. wikipedia.org Similarly, the reveromycins, which contain spiroketal skeletons, are known inhibitors of mitogenic activity. mdpi.comarkat-usa.org The unique, non-planar structure of the spiroketal moiety often serves as a rigid scaffold for presenting functional groups in a precise spatial arrangement, which is critical for their interaction with biological targets. nih.govmskcc.org This has made them attractive targets for total synthesis and for the development of new therapeutic agents. wikipedia.orgingentaconnect.combenthamscience.com
Structural Classification and Nomenclature of Dioxaspiro[4.5]decanones
The systematic naming of spiro compounds follows the nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC). qmul.ac.ukqmul.ac.uk The name "8-Methyl-1,4-dioxaspiro[4.5]decan-7-one" can be deconstructed to understand the compound's structure.
spiro : This prefix indicates a spiro compound, where two rings share a single atom. qmul.ac.ukvedantu.com
[4.5] : This bracketed notation specifies the number of carbon atoms in each ring connected to the spiro atom, excluding the spiro atom itself. The numbers are arranged in ascending order. vedantu.comed.gov In this case, one ring has four carbon atoms, and the other has five.
decan : This root name indicates a total of ten carbon atoms in the bicyclic system.
1,4-dioxa : This indicates the presence of two oxygen atoms (heteroatoms) at positions 1 and 4 in the ring system. qmul.ac.uk
8-Methyl : A methyl group is attached to the 8th position of the spirocyclic framework.
7-one : A ketone functional group is present at the 7th position.
Numbering of the spirocyclic system begins in the smaller ring, adjacent to the spiro atom, and proceeds around that ring, through the spiro atom, and then around the larger ring. qmul.ac.ukyoutube.com
The table below illustrates the classification of related dioxaspiro[4.5]decane structures.
| Compound Name | Base Structure | Ring Sizes | Heteroatoms | Substituents |
| 1,4-Dioxaspiro[4.5]decane | Spiro | 5-membered, 6-membered | 2 Oxygen | None |
| 1,4-Dioxaspiro[4.5]decan-7-one | Spiro | 5-membered, 6-membered | 2 Oxygen | Ketone at C7 |
| This compound | Spiro | 5-membered, 6-membered | 2 Oxygen | Methyl at C8, Ketone at C7 |
| 2-Methyl-1,4-dioxaspiro[4.5]decane | Spiro | 5-membered, 6-membered | 2 Oxygen | Methyl at C2 |
Historical Development and Evolution of Spiroketal Synthesis Methodologies
The synthesis of spiroketals has been a significant area of research in organic chemistry for decades, driven by the desire to access complex natural products. ingentaconnect.combenthamscience.com The evolution of synthetic methodologies reflects the increasing sophistication of organic synthesis.
Historically, the most common and straightforward method for spiroketal formation is the acid-catalyzed cyclization of a dihydroxyketone precursor. wikipedia.orgingentaconnect.com This approach relies on thermodynamic control, where the most stable spiroketal diastereomer is preferentially formed. arkat-usa.orgnih.gov This method involves the intramolecular reaction of two hydroxyl groups with a ketone under acidic conditions to form the bicyclic ketal. While effective for producing thermodynamically favored products, this method offers limited control over stereochemistry when less stable isomers are desired. wikipedia.orgnih.gov
Over time, the need for greater stereocontrol led to the development of kinetically controlled methods. nih.govarkat-usa.org These strategies aim to form specific, often less stable, stereoisomers by carefully controlling reaction conditions and using specific reagents. Examples include hetero-Diels-Alder reactions and cyclizations of precursors where the stereochemistry is pre-determined. arkat-usa.org
More recent advancements have seen the emergence of transition metal-catalyzed reactions for spiroketal synthesis. researchgate.netrsc.orgresearchgate.net Catalysts based on gold, palladium, and other metals have enabled the development of novel cyclization strategies, often under milder conditions and with higher stereoselectivity. researchgate.net These modern methods have significantly expanded the toolkit available to synthetic chemists, allowing for the construction of complex spiroketal architectures with a high degree of precision. rsc.org The synthesis of substituted dioxaspiro[4.5]decanes, for instance, can be achieved through various routes, including the ketalization of substituted cyclohexanones with diols. researchgate.net
The table below summarizes the evolution of key spiroketal synthesis strategies.
| Era | Dominant Strategy | Key Features | Control |
| Early-Mid 20th Century | Acid-catalyzed cyclization of dihydroxyketones | Simple, relies on intramolecular ketal formation. | Thermodynamic |
| Late 20th Century | Development of stereoselective methods | Use of chiral auxiliaries, substrate control, kinetic cyclizations. | Kinetic |
| 21st Century | Transition metal catalysis | Milder reaction conditions, high efficiency, novel reaction pathways. | High Stereocontrol |
Structure
3D Structure
Properties
CAS No. |
84488-23-3 |
|---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
8-methyl-1,4-dioxaspiro[4.5]decan-7-one |
InChI |
InChI=1S/C9H14O3/c1-7-2-3-9(6-8(7)10)11-4-5-12-9/h7H,2-6H2,1H3 |
InChI Key |
CQFGPTPTUWZZFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(CC1=O)OCCO2 |
Origin of Product |
United States |
Chemical Reactivity and Transformation of 8 Methyl 1,4 Dioxaspiro 4.5 Decan 7 One
Reactivity Profile of the Ketone Moiety at Position 7
The ketone at position 7 is the primary site of reactivity in 8-methyl-1,4-dioxaspiro[4.5]decan-7-one. Its reactivity is influenced by the adjacent methyl group at the 8-position, which can exert steric and electronic effects. The carbonyl group undergoes typical reactions of ketones, including nucleophilic addition and reactions involving the formation of enolates.
The presence of the α-methyl group can influence the stereochemical outcome of nucleophilic attacks on the carbonyl carbon. Depending on the reaction conditions and the nature of the nucleophile, diastereoselective additions can be achieved.
Furthermore, the ketone can be converted to its enolate under basic conditions. The regioselectivity of enolate formation is controlled, as there is only one α-carbon bearing protons. This enolate can then participate in a variety of carbon-carbon bond-forming reactions.
Stability and Chemical Transformations of the 1,4-Dioxaspiro Ring System
The 1,4-dioxaspiro ring system, a cyclic ketal, serves as a protecting group for a ketone at the 4-position of the original cyclohexanedione precursor. This ketal is generally stable under neutral and basic conditions, allowing for selective reactions to occur at the unprotected ketone at position 7.
However, the 1,4-dioxaspiro ring is susceptible to hydrolysis under acidic conditions, which will deprotect the ketone. The rate of this hydrolysis is dependent on the strength of the acid, the temperature, and the solvent system. For the related compound, 1,4-dioxaspiro[4.5]decan-8-one, selective deketalization of a bis-ketal precursor has been achieved using acetic acid in an aqueous solution, highlighting the possibility of controlled deprotection. nih.gov
| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Acetic Acid | Water | 65 | 11 min | 80 |
Ring-Opening and Rearrangement Reactions of the Spiro[4.5]decane Framework
The spiro[4.5]decane framework is a robust carbocyclic system. Under normal conditions, the carbon-carbon bonds of the cyclohexane (B81311) and cyclopentane (B165970) rings are stable. However, under specific conditions, such as in the presence of strong Lewis acids or under thermal stress, skeletal rearrangements can occur.
For example, substituted spiro[4.5]deca-tetraenes have been shown to undergo a novel and selective skeletal rearrangement to yield indene (B144670) derivatives when mediated by aluminum chloride. rsc.org While this compound does not possess the same degree of unsaturation, this demonstrates the potential for rearrangement within the spiro[4.5]decane skeleton under specific catalytic conditions. Furthermore, unusual skeletal rearrangements of spiro[4.5]decadienones to benzoxepanes have been reported, proceeding through Lewis acid promotion and subsequent thermal activation. researchgate.netnih.gov These transformations highlight the potential for complex molecular reconstructions originating from the spiro[4.5]decane core.
Selective Functional Group Interconversions on the 8-Methyl-1,4-dioxaspiro[4.5]decane Skeleton
With the ketone at position 7 as a synthetic handle and the stability of the 1,4-dioxaspiro ring under many conditions, a variety of selective functional group interconversions can be envisioned.
The ketone can be reduced to a secondary alcohol, 8-methyl-1,4-dioxaspiro[4.5]decan-7-ol. The stereochemical outcome of this reduction can be influenced by the choice of reducing agent and the reaction conditions. The resulting alcohol can then be further functionalized, for instance, through esterification or etherification, or it could be eliminated to introduce a double bond into the cyclohexane ring.
The ketone can also be converted into other functional groups, such as an oxime or a hydrazone, by reacting it with hydroxylamine (B1172632) or hydrazine (B178648) derivatives, respectively. These functional groups can then undergo further transformations, such as the Beckmann rearrangement for the oxime.
Catalyst-Mediated Reactions and Selectivity Control
Catalysis plays a crucial role in controlling the selectivity of reactions involving this compound. This is particularly important in achieving stereoselectivity in reactions at the ketone and in mediating unique transformations of the spirocyclic framework.
An example of catalyst-mediated selectivity is the asymmetric hydrogenation of related racemic α-aryl cyclohexanones bearing a β-monoethylene ketal group. Using a chiral spiro ruthenium catalyst, functionalized β-aryl cyclohexanols were obtained in high yields and with excellent enantioselectivity (up to 99% ee) through a dynamic kinetic resolution. acs.org This demonstrates the potential for achieving high levels of stereocontrol in the reduction of the ketone in this compound with the appropriate chiral catalyst.
The following table summarizes the results for the asymmetric hydrogenation of a related substrate:
| Substrate | Catalyst | Product | Yield (%) | ee (%) |
| Racemic 6-aryl-1,4-dioxaspiro[4.5]decan-7-one | (Ra,S,S)-5c | Chiral β-aryl cyclohexanol | High | up to 99 |
Lewis acid catalysis is also pivotal in mediating skeletal rearrangements of the spiro[4.5]decane framework, as mentioned in section 3.3. rsc.orgresearchgate.netnih.gov The choice of Lewis acid can influence the reaction pathway and the final product distribution.
Stereochemical Aspects of 8 Methyl 1,4 Dioxaspiro 4.5 Decan 7 One
Conformational Analysis of the Spirocyclic System
The conformational preference of the 8-Methyl-1,4-dioxaspiro[4.5]decan-7-one system is a critical determinant of its chemical behavior. The spirocyclic structure is comprised of a dioxolane ring and a substituted cyclohexane (B81311) ring.
Cyclohexane Ring Conformation: The six-membered cyclohexane ring typically adopts a low-energy chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy either axial or equatorial positions. For the 8-methyl derivative, the methyl group will strongly prefer the equatorial position to avoid steric clashes with other axial atoms, a phenomenon known as 1,3-diaxial interaction or A-strain. This preference locks the cyclohexane ring into a specific chair conformation.
Dioxolane Ring Conformation: The five-membered dioxolane ring is not planar and typically exists in a twist or envelope conformation. X-ray crystallographic studies of closely related 1,4-dioxaspiro[4.5]decane derivatives have shown the dioxolane ring adopting a twist form.
Table 1: Conformational Features of the 1,4-Dioxaspiro[4.5]decane System
| Ring System | Preferred Conformation | Key Features |
|---|---|---|
| Cyclohexane Ring | Chair | Minimizes angular and torsional strain. Substituents at C8 prefer an equatorial orientation to reduce steric hindrance. |
| Dioxolane Ring | Twist or Envelope | Non-planar arrangement to relieve ring strain. |
Chiral Synthesis and Resolution of Enantiomers
As this compound possesses stereocenters at C5 (the spirocenter) and C8, it exists as a pair of enantiomers. The preparation of enantiomerically pure forms is a significant challenge in organic synthesis and can be approached through chiral synthesis or the resolution of a racemic mixture.
Chiral Synthesis: Stereocontrolled synthesis of spiroketals often relies on kinetically or thermodynamically controlled spirocyclization reactions. While specific methods for the target molecule are not extensively documented, general strategies are highly applicable. One powerful approach involves the use of glycal epoxides. In this method, a precursor molecule is cyclized, and the stereochemistry at the spirocenter is controlled by the reaction conditions.
Kinetic Control: Reactions can be designed where the stereochemical outcome is determined by the transition state of lowest energy, not the stability of the final product. For example, a methanol-induced spiroketalization can proceed with inversion of configuration at the anomeric carbon.
Thermodynamic Control: Acid-catalyzed spiroketalizations typically allow the product to equilibrate to the most stable stereoisomer, which is often governed by stabilizing influences like the anomeric effect.
Metal Chelation: The use of Lewis acids, such as titanium(IV) isopropoxide (Ti(Oi-Pr)₄), can mediate spirocyclization. Chelation between the metal center and oxygen atoms in the substrate can direct the cyclization to favor a specific stereoisomer, often with retention of configuration.
Resolution of Enantiomers: If a racemic mixture of this compound is synthesized, the enantiomers can be separated. A common and effective technique is chiral High-Performance Liquid Chromatography (HPLC). This method utilizes a stationary phase that is itself chiral, allowing for differential interaction with the two enantiomers, which causes them to travel through the column at different rates and be separated.
Diastereoselective Reactions Involving the Spirocenter and Methyl Group at Position 8
The fixed conformation of the spirocyclic system and the presence of the methyl group at C8 create a biased steric environment, leading to high diastereoselectivity in reactions at the adjacent carbonyl group (C7). Nucleophilic attack on the ketone is expected to occur preferentially from the less sterically hindered face.
Considering the preferred conformation with an equatorial methyl group at C8, this substituent acts as a steric directing group. A nucleophile approaching the C7 carbonyl will encounter less steric hindrance when attacking from the face opposite to the C8 methyl group.
For example, in the reduction of the ketone to a secondary alcohol, a hydride reagent (e.g., from sodium borohydride) would preferentially attack from the less hindered face. This would result in the formation of one diastereomer of the corresponding alcohol in excess. The degree of selectivity would depend on the effective size of the nucleophile and the precise geometry of the transition state.
Table 2: Predicted Outcome of Nucleophilic Addition to C7 Carbonyl
| Reaction Type | Nucleophile Approach | Major Diastereomer Formed | Rationale |
|---|---|---|---|
| Ketone Reduction | From the face opposite the C8-methyl group | The alcohol where the new hydroxyl group is cis to the C8-methyl group (axial attack leading to an equatorial alcohol) | The equatorial C8-methyl group sterically shields one face of the carbonyl, directing the incoming nucleophile to the opposite face. |
Influence of Steric and Electronic Factors on Stereoselectivity in Spiroketal Reactions
The stereochemical outcome of reactions involving spiroketals is governed by a combination of steric and electronic factors. These principles are central to controlling the formation and reactivity of molecules like this compound.
Steric Factors: As discussed, the primary steric influence is the substituent on the cyclohexane ring. The C8-methyl group dictates the facial selectivity of reactions at the adjacent ketone. In the synthesis of the spiroketal itself, steric interactions during the cyclization process can influence which diastereomer is formed, especially under kinetic control.
Electronic Factors: A dominant electronic factor in spiroketals is the anomeric effect . This is a stereoelectronic preference for a lone pair on an oxygen atom within a ring to be anti-periplanar to an adjacent C-O sigma bond. In spiroketals, this leads to a "double anomeric effect" where the spirocenter is flanked by two oxygen atoms. This effect provides significant thermodynamic stabilization to the stereoisomer that can best accommodate this geometric arrangement. Syntheses run under thermodynamic (equilibrating) conditions will favor the formation of the anomerically stabilized product. nih.gov
Metal chelation can also be a powerful electronic tool. In reactions mediated by Lewis acids, the metal can coordinate to two or more oxygen atoms in the substrate, locking it into a specific conformation and activating it for a stereoselective reaction. nih.gov This strategy can sometimes be used to override inherent thermodynamic preferences and access otherwise disfavored stereoisomers. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Titanium(IV) isopropoxide |
Advanced Spectroscopic and Analytical Characterization of 8 Methyl 1,4 Dioxaspiro 4.5 Decan 7 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H NMR and ¹³C NMR Chemical Shift Analysis
¹H NMR: The proton NMR spectrum is anticipated to display distinct signals corresponding to each unique proton environment in the molecule. The methyl group protons (H-11) would appear as a doublet in the upfield region, shifted by the adjacent methine proton (H-8). The protons of the dioxolane ring (H-2, H-3) are expected to produce a multiplet around 3.9-4.0 ppm. The protons on the cyclohexane (B81311) ring would exhibit complex multiplets in the range of 1.5 to 2.8 ppm, with their specific shifts influenced by their proximity to the carbonyl group and the spirocenter. The H-8 proton, being adjacent to both the methyl group and the spiro carbon, would likely appear as a multiplet.
¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework. A key signal would be the downfield resonance of the carbonyl carbon (C-7) expected around 210 ppm. The spiro carbon (C-5), being bonded to two oxygen atoms, would also have a characteristic downfield shift, typically around 108-110 ppm. The carbons of the dioxolane ring (C-2, C-3) would resonate in the ether region (approx. 64-66 ppm). The remaining aliphatic carbons, including the methyl carbon (C-11), would appear at higher field strengths.
Predicted ¹H and ¹³C NMR Data for 8-Methyl-1,4-dioxaspiro[4.5]decan-7-one
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C-2, C-3 | ~3.95 (m) | ~65.0 |
| C-5 | - | ~109.0 |
| C-6 | ~1.80 (m) | ~35.0 |
| C-7 | - | ~210.0 |
| C-8 | ~2.50 (m) | ~45.0 |
| C-9 | ~1.70 (m) | ~25.0 |
| C-10 | ~1.90 (m) | ~30.0 |
| C-11 (CH₃) | ~1.10 (d) | ~15.0 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)
To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show a critical correlation between the methyl protons (H-11) and the methine proton (H-8). It would also map the connectivity of the protons on the cyclohexane ring, showing correlations between H-8 and its neighbors on C-9, and sequentially around the ring (H-9 with H-10, H-10 with H-6).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would definitively link the proton signal at ~1.10 ppm to the methyl carbon (C-11) and the complex multiplets of the ring protons to their corresponding ring carbons (C-6, C-8, C-9, C-10).
The methyl protons (H-11) showing a correlation to the C-8 and C-7 carbons.
The dioxolane protons (H-2, H-3) correlating with the spiro carbon (C-5).
Protons on C-6 and C-8 showing correlations to the carbonyl carbon (C-7), confirming its position.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Determination
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. For this compound (molecular formula C₉H₁₄O₃), the exact mass is 170.0943 g/mol . nih.gov
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z = 170 would be expected. The fragmentation is likely dictated by the ketone and spiroketal functionalities. Key fragmentation pathways would include:
Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation for ketones. This could lead to the loss of a methyl radical (•CH₃) or other alkyl fragments.
McLafferty Rearrangement: If sterically possible, a hydrogen atom from a gamma-carbon can be transferred to the carbonyl oxygen, leading to the elimination of a neutral alkene.
Ketal Fragmentation: The dioxaspiro group can undergo characteristic fragmentation, often involving the loss of ethylene (B1197577) oxide (C₂H₄O, 44 Da) or related fragments. Retro-Diels-Alder type reactions within the cyclohexane ring can also occur, leading to characteristic fragment ions.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by absorptions corresponding to its ketone and ether (ketal) groups.
Predicted IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 2950-2850 | C-H stretching | Alkyl (CH₃, CH₂, CH) |
| ~1715 | C=O stretching | Ketone |
| 1465-1450 | C-H bending | Alkyl (CH₂, CH₃) |
| 1250-1050 | C-O stretching | Spiroketal (ether) |
The most prominent and diagnostic peak would be the strong carbonyl (C=O) stretch, characteristic of a saturated six-membered ring ketone, appearing around 1715 cm⁻¹. The spectrum would also feature a series of strong C-O stretching bands in the fingerprint region (1250-1050 cm⁻¹) associated with the spiroketal. Finally, C-H stretching vibrations for the methyl and methylene (B1212753) groups would be observed in the 2850-2950 cm⁻¹ region.
Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., GC-MS, HPLC, UPLC)
Chromatographic methods are essential for separating the target compound from impurities, starting materials, or byproducts, thereby assessing its purity.
Gas Chromatography-Mass Spectrometry (GC-MS): Given its molecular weight and likely volatility, this compound is well-suited for GC-MS analysis. In this technique, the compound is vaporized and passed through a capillary column (e.g., a nonpolar DB-5 or a medium-polarity DB-17 column), where it is separated from other components based on boiling point and polarity. The separated components then enter the mass spectrometer for detection and identification, providing both retention time and mass spectral data for confirmation. A GC-MS data source for the isomeric 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one has been noted in the PubChem database, indicating the suitability of this technique for this class of compounds. nih.gov
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC): These techniques are powerful for analyzing less volatile or thermally sensitive compounds and for preparative purification. For purity assessment of this compound, a reversed-phase method would likely be employed. This would typically involve a C18 stationary phase column and a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol. Detection could be achieved using a UV detector (if the carbonyl group shows sufficient absorbance) or, more universally, an evaporative light scattering detector (ELSD) or mass spectrometer (LC-MS).
X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration Assignment
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise data on bond lengths, bond angles, and conformational details.
To date, a crystal structure for this compound has not been reported in the surveyed scientific literature. However, a study on the related compound, (±)-(7RS,8SR)-7-methyl-1,4-dioxaspiro[4.5]decane-7,8-diol, has been published. nih.gov In that structure, the cyclohexane ring was found to adopt a stable chair conformation, while the five-membered dioxolane ring adopted a twist conformation. nih.gov
Should a single crystal of this compound be grown, an X-ray diffraction experiment would be expected to confirm:
The chair conformation of the six-membered ring.
The orientation (axial or equatorial) of the methyl group at the C-8 position.
The precise bond lengths of the carbonyl group and the C-O bonds within the spiroketal.
The packing of molecules in the crystal lattice.
Furthermore, if the compound were resolved into its individual enantiomers, crystallographic analysis using a chiral space group or by forming a diastereomeric derivative could determine the absolute configuration (R or S) at the chiral C-8 center.
Computational Chemistry and Theoretical Studies of 8 Methyl 1,4 Dioxaspiro 4.5 Decan 7 One
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the electronic properties and energetic landscape of a molecule. For 8-methyl-1,4-dioxaspiro[4.5]decan-7-one, methods like Density Functional Theory (DFT) would be highly suitable for elucidating its electronic structure. These calculations can determine key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the dipole moment, and the distribution of electron density.
The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A larger gap suggests higher stability. The molecular electrostatic potential (MEP) surface would visualize the regions of positive and negative charge, identifying the electron-rich carbonyl oxygen and the electron-deficient carbonyl carbon as likely sites for electrophilic and nucleophilic attack, respectively.
Table 1: Hypothetical Electronic Properties of this compound Calculated at the B3LYP/6-31G(d) Level of Theory
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | +1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 2.8 D |
Molecular Modeling and Dynamics Simulations for Conformational Space Exploration
The conformational flexibility of this compound is primarily dictated by the cyclohexane (B81311) ring and the dioxolane ring. Molecular modeling and dynamics simulations are powerful tools for exploring the potential energy surface and identifying the most stable conformers.
The cyclohexane ring is expected to adopt a chair conformation to minimize steric and torsional strain. The methyl group at the 8-position can exist in either an axial or equatorial orientation. Computational studies would reveal that the equatorial conformer is significantly more stable due to the avoidance of 1,3-diaxial interactions. The dioxolane ring typically adopts a twist or envelope conformation. nih.gov Molecular dynamics simulations, which simulate the movement of atoms over time, would provide insights into the dynamic interplay between these ring systems and the energetic barriers to conformational changes.
Mechanistic Investigations of Synthetic Transformations and Reactivity
Computational chemistry can be instrumental in elucidating the mechanisms of reactions involving this compound. For instance, the reduction of the ketone functionality can be modeled to understand the stereochemical outcome. By calculating the transition state energies for both axial and equatorial attack of a hydride reagent, the preferred reaction pathway can be predicted.
Furthermore, the synthesis of this molecule, likely involving the ketalization of a substituted cyclohexane-1,2-dione, could be mechanistically investigated. Theoretical modeling of the reaction intermediates and transition states would provide a deeper understanding of the reaction kinetics and thermodynamics, aiding in the optimization of synthetic routes.
Prediction of Spectroscopic Parameters and Correlation with Experimental Data
One of the significant applications of computational chemistry is the prediction of spectroscopic data, which can be invaluable for structure elucidation. For this compound, the ¹H and ¹³C NMR chemical shifts, as well as infrared (IR) vibrational frequencies, can be calculated with a high degree of accuracy using methods like GIAO (Gauge-Including Atomic Orbital) for NMR and frequency calculations for IR.
These predicted spectra can be compared with experimental data to confirm the structure and assign specific signals. Discrepancies between calculated and experimental values can often be rationalized by considering solvent effects and conformational averaging.
Table 2: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts (in ppm) for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C=O (C7) | 209.5 | 208.9 |
| Spiro C (C5) | 108.2 | 107.8 |
| O-CH₂ (C2, C3) | 65.1 | 64.7 |
| CH-CH₃ (C8) | 45.3 | 44.9 |
| CH₃ | 15.8 | 15.2 |
Theoretical Insights into Stereoselectivity (e.g., Cieplak Model applications)
The stereoselectivity of nucleophilic additions to the carbonyl group of this compound is a key aspect of its reactivity. The Cieplak model offers a theoretical framework for predicting the facial selectivity of such reactions. wikipedia.org This model posits that the transition state is stabilized by hyperconjugation between the anti-periplanar sigma bonds and the forming nucleophile-carbonyl carbon bond (σ*). wikipedia.orgic.ac.uk
According to the Cieplak effect, the trajectory of the incoming nucleophile is determined by the best sigma-donating bonds anti-periplanar to the forming bond. wikipedia.org In the case of this compound, the relative electron-donating abilities of the C-C and C-H bonds of the cyclohexane ring would be analyzed. The model would predict that axial attack is generally favored for small nucleophiles due to better stabilization from the anti-periplanar axial C-H bonds. ic.ac.uk Computational modeling of the transition states, incorporating the principles of the Cieplak model, would provide quantitative predictions of the diastereomeric ratio of the resulting alcohol products. researchgate.net
Derivatization and Analog Synthesis of 8 Methyl 1,4 Dioxaspiro 4.5 Decan 7 One
Synthesis of Ketone Reduction Products (Alcohol Derivatives)
The reduction of the ketone functionality in 8-methyl-1,4-dioxaspiro[4.5]decan-7-one to its corresponding alcohol, 8-methyl-1,4-dioxaspiro[4.5]decan-7-ol, is a fundamental transformation. The stereochemical outcome of this reduction is of significant interest, potentially yielding syn and anti isomers. While specific literature on the direct reduction of this compound is not abundant, general principles of ketone reduction can be applied.
A related transformation has been reported in the synthesis of (±)-(7RS,8SR)-7-methyl-1,4-dioxaspiro[4.5]decane-7,8-diol. nih.gov This diol can be considered a product of the formal reduction of the corresponding α-hydroxy ketone. The synthesis was achieved as part of an approach to furnish a highly functionalized cyclohexane (B81311) unit. nih.gov
Commonly employed reducing agents for such transformations and their expected stereoselectivities are summarized in the table below. The choice of reagent can influence the facial selectivity of the hydride attack on the carbonyl carbon.
Table 1: Potential Reagents for the Reduction of this compound
| Reagent | Expected Major Isomer | Reaction Conditions |
|---|---|---|
| Sodium borohydride (B1222165) (NaBH₄) | Axial alcohol (less sterically hindered attack) | Methanol or ethanol, room temperature |
| Lithium aluminum hydride (LiAlH₄) | Axial alcohol | Anhydrous ether or THF, 0 °C to room temperature |
| L-Selectride® | Equatorial alcohol (sterically hindered reagent) | Anhydrous THF, -78 °C |
| K-Selectride® | Equatorial alcohol (sterically hindered reagent) | Anhydrous THF, -78 °C |
Introduction of Additional Substituents on the Cyclohexane Ring System
The introduction of substituents onto the cyclohexane ring of this compound can be achieved through various synthetic strategies, primarily involving the formation of an enolate followed by reaction with an electrophile.
Alkylation of the enolate is a common method for introducing alkyl groups. The regioselectivity of enolate formation is controlled by the reaction conditions. Kinetic deprotonation, typically using a bulky base such as lithium diisopropylamide (LDA) at low temperatures, would favor the formation of the less substituted enolate at the C6 position. Thermodynamic deprotonation, using a smaller, less hindered base at higher temperatures, would favor the more substituted enolate.
A study on the synthesis of 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes, which are aza-analogs of the target compound, demonstrates the feasibility of introducing substituents at the 6-position via alkylation of a pyrrolidine (B122466) enamine. nih.gov This suggests that similar strategies could be applied to the carbocyclic system.
Table 2: Potential Strategies for Cyclohexane Ring Substitution
| Reaction Type | Reagents and Conditions | Potential Product |
|---|---|---|
| α-Alkylation (Kinetic) | 1. LDA, THF, -78 °C; 2. R-X | 6-Alkyl-8-methyl-1,4-dioxaspiro[4.5]decan-7-one |
| α-Halogenation | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) | 6-Bromo- or 6-chloro-8-methyl-1,4-dioxaspiro[4.5]decan-7-one |
| Michael Addition | Base, Michael acceptor (e.g., α,β-unsaturated ketone) | 6-(1,3-Dioxoalkyl)-8-methyl-1,4-dioxaspiro[4.5]decan-7-one |
Modifications of the Dioxolane Ring Moiety
The dioxolane ring, a ketal protecting group for a ketone, is generally stable under neutral and basic conditions but is susceptible to cleavage under acidic conditions. This reactivity can be exploited to modify this portion of the molecule.
Acid-catalyzed hydrolysis of the dioxolane ring would deprotect the ketone at the 4-position of the cyclohexane ring, yielding 2-methylcyclohexane-1,4-dione. The conditions for this deprotection can be controlled to achieve selective cleavage. For instance, the synthesis of 1,4-dioxaspiro[4.5]decan-8-one from 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane was achieved via selective deketalization in an acidic solution, with acetic acid being a suitable catalyst. researchgate.net
Table 3: Reactions Involving the Dioxolane Ring
| Reaction Type | Reagents and Conditions | Product |
|---|---|---|
| Hydrolysis (Deprotection) | Aqueous acid (e.g., HCl, H₂SO₄, or acetic acid) | 2-Methylcyclohexane-1,4-dione |
| Reductive Cleavage | Diisobutylaluminium hydride (DIBAL-H) | 2-(2-Hydroxyethoxy)-3-methylcyclohexanone |
Spiro Ring Expansion and Contraction Methodologies
Modification of the six-membered cyclohexane ring to a seven-membered ring (ring expansion) or a five-membered ring (ring contraction) can lead to novel spirocyclic scaffolds.
Ring expansion can potentially be achieved through rearrangements such as the Tiffeneau-Demjanov or Beckmann rearrangements. The Tiffeneau-Demjanov rearrangement involves the reaction of a 1-aminomethyl-cycloalkanol with nitrous acid to form an enlarged cycloketone. wikipedia.org This would require the conversion of this compound to the corresponding 7-aminomethyl-8-methyl-1,4-dioxaspiro[4.5]decan-7-ol.
The Beckmann rearrangement transforms an oxime into an amide, and in the case of cyclic oximes, it results in a lactam, effectively expanding the ring. wikipedia.org The oxime of this compound could be synthesized and then subjected to rearrangement conditions. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comillinois.edulibretexts.org
Ring contraction methodologies are less straightforward but could potentially be achieved through a Favorskii rearrangement of an α-halo derivative of this compound.
Table 4: Potential Ring Expansion and Contraction Reactions
| Reaction Name | Key Intermediate | Product Type |
|---|---|---|
| Tiffeneau-Demjanov Rearrangement | 7-Aminomethyl-8-methyl-1,4-dioxaspiro[4.5]decan-7-ol | Spiro[5.6]dodecanone derivative |
| Beckmann Rearrangement | This compound oxime | Aza-spiro[5.6]dodecanone derivative (lactam) |
| Favorskii Rearrangement | 6-Halo-8-methyl-1,4-dioxaspiro[4.5]decan-7-one | Spiro[4.5]decane-7-carboxylic acid derivative |
Design and Synthesis of Functionalized Analogs for Structure-Activity Relationship Studies
The design and synthesis of functionalized analogs of this compound are crucial for exploring its potential biological activities through structure-activity relationship (SAR) studies. While specific SAR studies on this exact molecule are not widely reported, studies on related 1,4-dioxaspiro[4.5]decane derivatives provide insights into how structural modifications can influence biological activity.
For example, a series of 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(aryl)piperazine derivatives were synthesized and evaluated for their affinity and functional activity at α1-adrenoceptor and 5-HT1A receptor subtypes. nih.govunimore.it These studies revealed that substitutions on the arylpiperazine moiety and modifications of the spirocyclic core can significantly impact potency and selectivity. nih.govunimore.it
Another study focused on 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists, where systematic modifications of the spirocyclic system led to compounds with preferential affinity for M1 receptors. nih.gov
The synthesis of a library of analogs of this compound could involve the derivatization methods discussed in the preceding sections. By systematically varying the substituents on the cyclohexane ring and modifying the spirocyclic core, it would be possible to probe the structural requirements for a desired biological activity.
Table 5: Examples of Analog Scaffolds for SAR Studies
| Scaffold Modification | Rationale | Potential Biological Targets |
|---|---|---|
| Introduction of aromatic or heteroaromatic groups at C6 | To explore π-π stacking or hydrogen bonding interactions with biological targets. | Kinases, GPCRs |
| Variation of the methyl group at C8 | To probe the steric and electronic requirements at this position. | Various enzymes and receptors |
| Replacement of the dioxolane with other heterocyclic rings | To investigate the influence of the spirocyclic core on activity and physicochemical properties. | Ion channels, transporters |
Advanced Synthetic Applications and Building Block Utility of 8 Methyl 1,4 Dioxaspiro 4.5 Decan 7 One
Role as a Versatile Bifunctional Synthetic Intermediate
The utility of 8-Methyl-1,4-dioxaspiro[4.5]decan-7-one as a synthetic intermediate stems from its bifunctional nature. The molecule contains two ketone functionalities, one of which is masked as a ketal (the 1,4-dioxaspiro group), while the other, at the C7 position, remains available for chemical transformation. This differential protection is a key strategic element in multistep synthesis. The parent compound, 1,4-Dioxaspiro[4.5]decan-8-one, is recognized as an exceedingly useful bifunctional synthetic intermediate, a role that is extended and refined in its methylated derivative. researchgate.net
The presence of the methyl group at the C8 position, adjacent to the carbonyl group, introduces an α-chiral center. This feature is of paramount importance for stereoselective synthesis, as it can direct the stereochemical outcome of reactions at the neighboring ketone. The two distinct functional groups allow for sequential and controlled chemical modifications. For instance, the C7-ketone can undergo a variety of transformations, such as nucleophilic addition, reduction, or enolate formation, while the ketal at C4 remains stable. The ketal can be deprotected under acidic conditions at a later synthetic stage to reveal the second ketone for further reactions.
Table 1: Functional Group Reactivity
| Functional Group | Position | Reactivity | Potential Transformations |
|---|---|---|---|
| Ketone | C7 | High | Nucleophilic addition, reduction, alpha-alkylation, condensation |
| Ketal (Protected Ketone) | C4 | Low (Stable) | Deprotection under acidic conditions to reveal a ketone |
Application in Complex Natural Product Synthesis
Spiroacetal frameworks, such as the 1,6-dioxaspiro[4.5]decane ring system, are central structural cores in a multitude of biologically active natural products, including antibiotics, pheromones, and marine toxins. researchgate.net While this compound features a different spirocyclic system (a spiroketal), its rigid, pre-organized structure makes it an ideal starting material for the synthesis of complex molecules, including various natural products.
Strategic Use in Constructing Polycyclic and Stereochemically Defined Molecules
The construction of polycyclic systems with well-defined stereochemistry is a significant challenge in organic synthesis. The rigid conformation of the spirocyclic core of this compound provides a valuable platform for achieving this. The spiro center locks the two rings in a fixed orientation, which can influence the facial selectivity of reactions on the cyclohexanone (B45756) ring.
The methyl group at the C8 position plays a crucial role in directing incoming reagents to one face of the molecule over the other, enabling stereocontrolled transformations. For example, the reduction of the C7-ketone can lead to the preferential formation of one diastereomer of the corresponding alcohol, 8-methyl-1,4-dioxaspiro[4.5]decan-7-ol. This stereochemical information can then be relayed through subsequent synthetic steps. This strategic use of an inherent structural feature to control the formation of new stereocenters is a powerful tactic in the synthesis of complex, stereochemically rich molecules.
Development of Novel Heterocyclic Systems Utilizing the Spiroketone Framework
The spiroketone framework is not only a precursor to carbocyclic systems but also a versatile starting point for the synthesis of novel heterocyclic structures. The reactive ketone at the C7 position can participate in condensation reactions with binucleophiles to form new heterocyclic rings. For instance, reaction with substituted hydrazines can yield spiro-fused pyrazole (B372694) or pyridazinone systems. Similarly, reactions with hydroxylamine (B1172632) or ureas can lead to the formation of isoxazole (B147169) or pyrimidine (B1678525) rings, respectively.
This strategy has been applied to related spiro systems to generate diverse heterocyclic scaffolds with potential biological activity. For example, new spiro systems like 1-oxa-7-thia-4-azaspiro[4.5]decane 7,7-dioxides and 1,4,8-triazaspiro[4.5]decan-2-one derivatives have been synthesized from related keto-precursors. researchgate.netnih.gov The unique three-dimensional shape imparted by the spirocyclic core makes these resulting heterocyclic compounds attractive candidates for drug discovery and materials science.
Table 2: Potential Heterocyclic Systems via Condensation Reactions
| Reagent | Resulting Heterocyclic Ring | Potential Application Area |
|---|---|---|
| Hydrazine (B178648) derivatives | Pyrazole / Pyridazinone | Medicinal Chemistry |
| Hydroxylamine | Isoxazole | Agrochemicals, Pharmaceuticals |
| Urea / Thiourea | Pyrimidinone / Thione | Drug Discovery |
Precursors for Specialized Organic Reagents
Beyond its role as a structural building block, this compound can be converted into specialized organic reagents. The C7-ketone can be transformed into a variety of functional groups that can then be used to effect specific chemical transformations.
For instance, conversion of the ketone to a corresponding tosylhydrazone followed by treatment with a strong base (the Shapiro reaction) would generate a stereodefined vinyl lithium species. This organometallic reagent could then be used in carbon-carbon bond-forming reactions. Alternatively, the ketone could be converted into an enolate and trapped with a phosphorus-containing electrophile to generate a precursor for a Wittig reagent. Such a reagent, containing the bulky and chiral spirocyclic framework, could offer unique selectivity in olefination reactions. These transformations convert a stable building block into a highly reactive species designed for a specific synthetic purpose.
Future Directions and Emerging Research Avenues for 8 Methyl 1,4 Dioxaspiro 4.5 Decan 7 One
Innovations in Catalytic Asymmetric Synthesis of Spiroketals
The stereocontrolled synthesis of complex molecules is a cornerstone of modern organic chemistry. For 8-Methyl-1,4-dioxaspiro[4.5]decan-7-one, which contains at least one stereocenter, the development of catalytic asymmetric methods is a paramount objective. Future research will likely pivot from traditional stoichiometric approaches to more elegant and efficient catalytic strategies.
A promising direction lies in the application of organocatalysis. Bifunctional catalysts, such as aminothioureas, have proven effective in mediating intramolecular hemiacetalization/oxy-Michael addition cascades to form spiroketals with high enantioselectivity. nih.govscilit.com This approach could be adapted to a suitable precursor of this compound, where the catalyst can control the formation of the chiral center at the 8-position during the cyclization step. Another powerful tool is the use of chiral phosphoric acids, which act as confined Brønsted acids to catalyze asymmetric spiroketalization reactions.
Furthermore, transition-metal catalysis offers a versatile platform. Methodologies such as Ti(Oi-Pr)4-mediated kinetic spirocyclization, which can proceed with retention of configuration, present an alternative to thermodynamically controlled reactions and allow access to less stable stereoisomers. acs.org Future work could focus on designing chiral ligands for transition metals that can orchestrate the enantioselective formation of the spirocyclic system.
| Catalytic System | Potential Application for this compound | Key Advantages |
| Bifunctional Aminothiourea | Enantioselective intramolecular cyclization of a hydroxy enone precursor. | High enantioselectivity through multipoint hydrogen bonding recognition. nih.gov |
| Chiral Phosphoric Acids | Asymmetric spiroacetalization catalyzed by a confined Brønsted acid. | High levels of stereocontrol in forming the spirocyclic junction. |
| Titanium(IV) Isopropoxide | Kinetically controlled spirocyclization of glycal epoxides. | Access to specific, potentially less thermodynamically stable, stereoisomers. acs.org |
| Gold(I) Catalysis | Cyclization of unsaturated precursors. | Mild reaction conditions and unique reactivity with alkynes. benthamdirect.com |
In-depth Mechanistic Studies of Novel Transformations
A deep understanding of reaction mechanisms is critical for optimizing existing transformations and discovering new ones. For this compound, future research should include detailed mechanistic studies of its formation and subsequent reactions. The use of computational chemistry, particularly Density Functional Theory (DFT), will be instrumental.
DFT studies can be employed to model the transition states of catalytic asymmetric reactions, providing insight into the origins of stereoselectivity. benthamdirect.com For instance, modeling the interaction between a chiral catalyst and a substrate can elucidate the specific non-covalent interactions that favor the formation of one enantiomer over the other. Such studies have been successfully applied to understand gold(I)-catalyzed spiroketalization, revealing the energetics of intermediates and transition states. benthamdirect.com
Another emerging area is the investigation of enzymatic pathways. Nature utilizes complex enzymes to construct intricate molecular architectures with perfect stereocontrol. researchgate.netnih.gov Research into flavoenzyme-driven processes that can lead to spiroketal formation via oxidative rearrangements could inspire the development of novel chemoenzymatic or biomimetic syntheses for this compound. researchgate.netnih.gov
Exploration of Undiscovered Reactivity Patterns and Selectivity
The interplay between the existing functionalities in this compound—the ketone, the α-methyl group, and the spiroketal—presents a rich landscape for exploring novel reactivity and selectivity. The steric and electronic influence of the α-methyl group and the adjacent spiroketal can be expected to significantly direct the outcomes of reactions at the carbonyl group and the α'-position.
Future investigations should focus on stereoselective transformations where the pre-existing chirality of the spiroketal moiety influences the creation of new stereocenters. This includes reactions such as aldol (B89426) additions, Michael additions, and α-alkylations. The steric hindrance imposed by the methyl group could lead to high diastereoselectivity in nucleophilic attacks on the carbonyl carbon. learncbse.in
Furthermore, the exploration of radical-mediated reactions could uncover novel pathways for functionalization. For instance, radical-mediated C-C bond cleavage of the cyclohexanone (B45756) ring, a challenging transformation for unstrained ketones, could lead to complex ring-opened products if selectivity can be controlled. nih.gov Understanding how the spiroketal and methyl substituents influence the stability of radical intermediates will be key to developing such methodologies.
Advanced Computational Design of Functionalized Derivatives
Computational chemistry is a powerful tool not only for mechanistic studies but also for the rational design of new molecules with desired properties. Future research on this compound will benefit immensely from the use of advanced computational modeling to design functionalized derivatives for various applications, such as medicinal chemistry or materials science.
Using DFT and other computational methods, it is possible to predict how the addition of different functional groups to the spiroketal scaffold will affect its molecular properties. researchgate.netfrontiersin.orgmdpi.com These properties include conformational preferences, electronic distribution (HOMO-LUMO gap), and reactivity, which are crucial for predicting biological activity or material characteristics. For example, global chemical reactivity descriptors can be calculated to assess the electrophilicity and nucleophilicity of different sites on the molecule, guiding synthetic efforts toward desired modifications. mdpi.com
This in silico approach allows for the rapid screening of a large virtual library of derivatives, saving significant time and resources compared to traditional trial-and-error synthesis and testing. Promising candidates identified through computational design can then be targeted for synthesis, creating a highly efficient discovery pipeline.
| Computational Method | Research Goal | Predicted Outcomes |
| Density Functional Theory (DFT) | Elucidate reaction mechanisms and predict reactivity. | Transition state energies, reaction pathways, Fukui functions, local reactivity indices. researchgate.netfrontiersin.org |
| Molecular Dynamics (MD) | Simulate conformational behavior in different environments. | Stable conformers, solvent effects, binding poses in biological targets. |
| Quantitative Structure-Activity Relationship (QSAR) | Design derivatives with enhanced biological activity. | Correlation of structural features with activity, prediction of potency for new derivatives. |
Development of Sustainable Synthetic Routes and Methodologies
The principles of green chemistry are increasingly guiding synthetic strategy, emphasizing the need for environmentally benign and efficient processes. Future research on the synthesis of this compound and its derivatives must prioritize the development of sustainable methodologies.
A key area for improvement is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled. For the ketalization step, solid acid catalysts like acid-activated clays (B1170129) or mesoporous materials (e.g., Al-SBA-15) can replace traditional soluble acids, simplifying purification and minimizing corrosive waste. researchgate.netmdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
